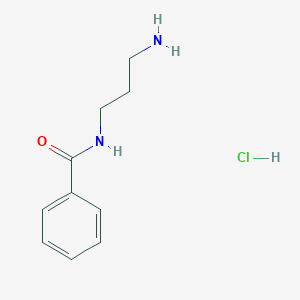

N-(3-aminopropyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

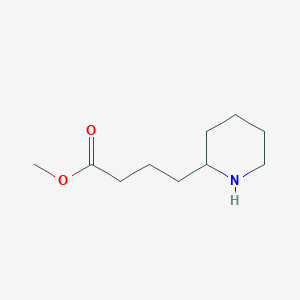

N-(3-aminopropyl)benzamide hydrochloride is an organic compound . It is also known as n- (3-Aminopropyl)benzamide . The CAS number of this compound is 6108-74-3 .

Molecular Structure Analysis

The molecular formula of N-(3-aminopropyl)benzamide hydrochloride is C10H15ClN2O . The molecular weight is 214.69 . The InChI code is 1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis

N-(3-aminopropyl)benzamide hydrochloride has a molecular weight of 214.69 . It should be stored at room temperature .Scientific Research Applications

Polymer Chemistry and Materials Science

N-(3-aminopropyl)benzamide hydrochloride (APBH) plays a crucial role in polymer chemistry and materials science. Researchers use it as a functional monomer in the synthesis of cationic core-shell latex particles. These particles find applications in drug delivery, coatings, and other material-related fields . The compound’s amino group allows for efficient cross-linking and modification of polymers.

Biomedical Research and Drug Delivery

APBH’s cationic nature makes it valuable in biomedical research. Scientists utilize it to immobilize peptides onto surfaces, such as nanoparticles or hydrogels. These peptide-functionalized materials can be used for targeted drug delivery, tissue engineering, and biosensors. The amino group facilitates strong interactions with biomolecules, enhancing their stability and bioactivity .

Gene Delivery and Transfection

In gene therapy and molecular biology, APBH serves as a building block for cationic polymers used in gene delivery vectors. These polymers help transport genetic material (such as plasmid DNA or siRNA) into cells. The positively charged amino group interacts with negatively charged nucleic acids, facilitating efficient transfection and gene expression .

Surface Modification and Biomaterials

Researchers modify surfaces of materials (e.g., glass slides, nanoparticles, or scaffolds) with APBH. The compound’s amino group allows covalent attachment to surfaces, enabling the creation of functionalized biomaterials. These modified surfaces find applications in cell culture, diagnostics, and tissue engineering .

Analytical Chemistry

APBH can be used as a derivatization agent in analytical chemistry. Researchers employ it to enhance the detection of specific compounds (e.g., amino acids or small molecules) by high-performance liquid chromatography (HPLC) or mass spectrometry. The derivatization process improves sensitivity and selectivity in chemical analyses .

Antibacterial Coatings

The cationic nature of APBH makes it suitable for developing antibacterial coatings. Researchers incorporate it into materials (such as textiles, medical devices, or surfaces) to impart antimicrobial properties. The amino group interacts with bacterial cell membranes, disrupting their integrity and inhibiting growth .

Safety and Hazards

properties

IUPAC Name |

N-(3-aminopropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNGGRVHNSXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)

![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)

![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)

![[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2360649.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)